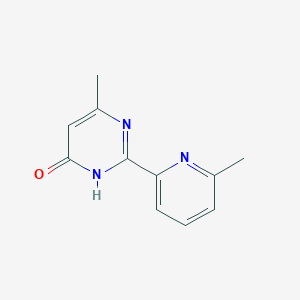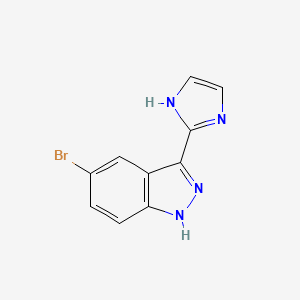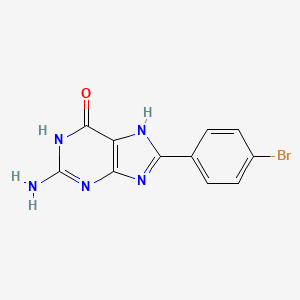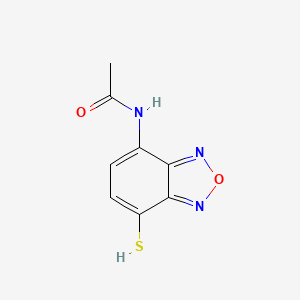
2-フェニル-6-プロピル-3,4-ジヒドロピリミジン-4-オン
概要
説明
2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C13H14N2O
科学的研究の応用
2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one has found applications in various scientific fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases and cancer.
Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.
作用機序
Target of Action
The primary targets of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one. Specific details about how these factors influence this compound are currently unknown .
生化学分析
Biochemical Properties
2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical environment, affecting the overall metabolic flux and the levels of various metabolites.
Cellular Effects
The effects of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.
Metabolic Pathways
2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . This compound can affect the levels of specific metabolites, leading to changes in the biochemical environment. For example, it may enhance the activity of certain enzymes involved in energy production, leading to increased levels of ATP and other key metabolites.
Transport and Distribution
The transport and distribution of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one within cells and tissues are crucial for its biochemical activity. This compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The specific localization of this compound within the cell can determine its overall biochemical activity and effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one typically involves the condensation of an appropriate β-keto ester with guanidine or its derivatives. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate enamine, which then cyclizes to form the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. Additionally, the use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding saturated analogs of the compound.
類似化合物との比較
2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is structurally similar to other dihydropyrimidinones, such as 2,6-dimethyl-3,4-dihydropyrimidin-4-one and 2-phenyl-3,4-dihydropyrimidin-4-one. its unique substituents (phenyl and propyl groups) confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
特性
IUPAC Name |
2-phenyl-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)15-13(14-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOVLHLLUQZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)
![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B1384402.png)
![6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride](/img/structure/B1384403.png)


![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)

![7-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384412.png)


![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
